

Analytical standards and reference materials for Triflumizole

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Application Notes and Protocols for Triflumizole Analysis

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analysis of **Triflumizole**, a broad-spectrum fungicide, and its metabolites. The information is intended to guide researchers, scientists, and professionals in drug development and environmental monitoring in the accurate quantification of this compound in various matrices.

Analytical Standards and Reference Materials

The accuracy of any analytical measurement relies on the quality of the reference materials used for calibration and control. For **Triflumizole** analysis, several high-purity analytical standards and certified reference materials (CRMs) are commercially available.

Certified reference materials are produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes.[1] These standards are essential for method validation, quality control, and ensuring the reliability of analytical data.

Table 1: Commercially Available Triflumizole Analytical Standards and Reference Materials



Product Description	Supplier	Purity/Concent ration	Format	Storage Temperature
Triflumizole, PESTANAL®, analytical standard	Sigma-Aldrich	Analytical standard grade	Neat	Room Temperature
Triflumizole, certified reference material, TraceCERT®	Sigma-Aldrich	Certified Reference Material	Neat	2-8°C[1][2]
Triflumizole	AccuStandard	100 μg/mL in Acetonitrile	Solution	Freeze (< -10 °C)[3]
Triflumizole, Certified Reference Material (CRM) Neat	CRM LABSTANDARD	≥ 95%	Neat	Refer to Certificate of Analysis
Triflumizole Metabolite FM-6- 1, high-purity	HPC Standards	High-purity	Neat	Refer to Certificate of Analysis
Triflumizole Standard, for Pesticide Residue Analysis	FUJIFILM Wako Pure Chemical Corporation	Assay: 98.0+% (qNMR), 99.0+% (HPLC)	Neat	2-10°C[4]

Experimental Protocols

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.



[5]

Objective: To extract **Triflumizole** from fruit and vegetable samples for subsequent analysis by LC-MS/MS or GC-MS.

Materials:

- Homogenized fruit or vegetable sample
- · Acetonitrile (ACN) with 1% acetic acid
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)
- Centrifuge tubes (15 mL and 50 mL)
- High-speed centrifuge

Protocol:

- Extraction:
 - 1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - 2. Add 10-15 mL of acetonitrile (with 1% acetic acid).
 - 3. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).
 - 4. Cap the tube and shake vigorously for 1 minute.
 - 5. Centrifuge at ≥3000 rcf for 5 minutes.



- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - 1. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, GCB may be included.
 - 2. Vortex for 30 seconds.
 - 3. Centrifuge at a high rcf for 5 minutes.
 - 4. The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of **Triflumizole** and its metabolite, 4-chloro- α , α , α -trifluoro-N-(1-amino-2-propoxyethylidene)-o-toluidine, in agricultural products.[6]

Instrumentation:

- High-Performance Liquid Chromatograph
- UV-Vis Detector
- Analytical Column: Nucleosil 5 C18 (or equivalent)

Chromatographic Conditions:

- Mobile Phase: Acetonitrile and 3 mM carbonate buffer (pH 9.0) in a 7:3 (v/v) ratio.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection Wavelength: 238 nm[7]
- Injection Volume: 20 μL



Standard Preparation:

- Prepare a stock solution of **Triflumizole** in acetonitrile.
- Perform serial dilutions to create a series of calibration standards in the desired concentration range.

Quantification:

• The concentration of **Triflumizole** in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the analytical standards. The limit of quantification for this method is typically around 0.05 mg/kg.[6]

Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD) for Soil Samples

This method, based on the US EPA analytical method AC-6005, is designed for the analysis of **Triflumizole** and its degradates in soil.[8] The principle involves hydrolysis of **Triflumizole** to a common aniline, followed by derivatization to enhance sensitivity for GC-ECD analysis.[8]

Instrumentation:

- Gas Chromatograph with an Electron Capture Detector (GC-ECD)
- Analytical Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms)

Protocol:

- Extraction and Hydrolysis:
 - 1. A soil sample is extracted and hydrolyzed using 1 N NaOH through steam distillation to convert **Triflumizole** and its metabolites to 2-amino-5-chlorobenzotrifluoride (FA-1-1).[8]
- Derivatization:
 - 1. The resulting FA-1-1 is derivatized with heptafluorobutyric acid anhydride (HFAA) to form the corresponding heptafluorobutyrylanilide (HFBA) derivative.[8] This step enhances the sensitivity for ECD detection.[8]







• GC-ECD Analysis:

Injector Temperature: 250°C

Oven Temperature Program:

■ Initial temperature: 100°C, hold for 1 minute

■ Ramp to 250°C at 10°C/minute

■ Hold at 250°C for 5 minutes

Detector Temperature: 300°C

Carrier Gas: Helium or Nitrogen

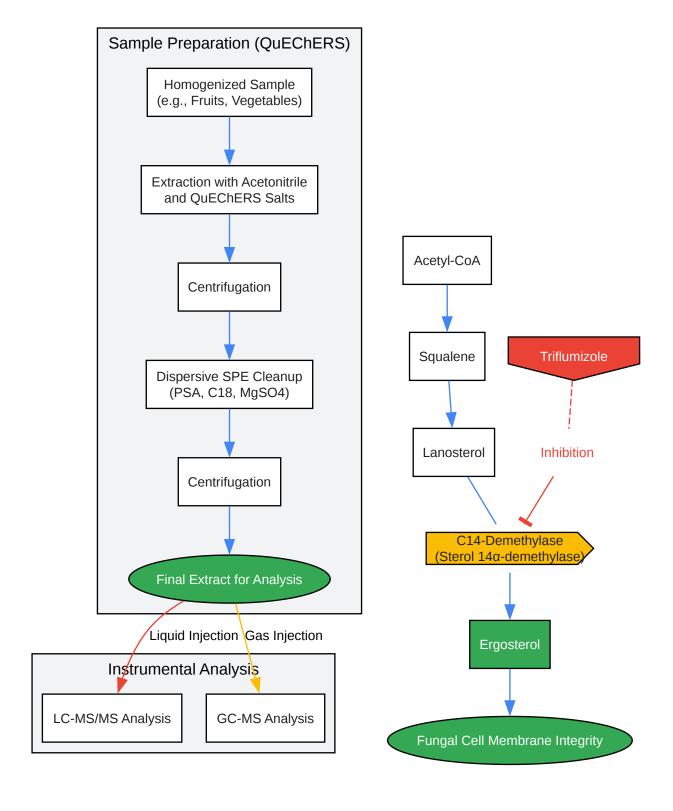
Quantification:

• The analyte is identified by its retention time compared to a reference standard.[8]

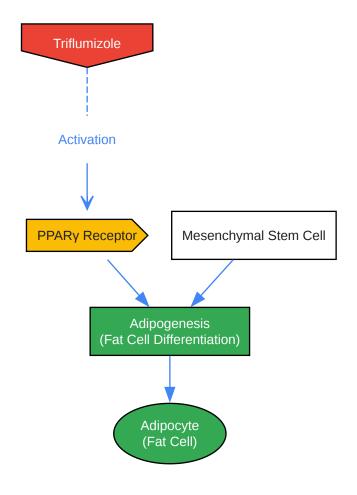
Quantification is achieved by integrating the peak area and using a calibration curve.[8]

Visualizations Experimental Workflow









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